molecular formula C17H20N6S B6441820 2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile CAS No. 2548976-36-7

2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile

Cat. No.: B6441820
CAS No.: 2548976-36-7
M. Wt: 340.4 g/mol
InChI Key: ZTVNLQGGZUMZCF-UHFFFAOYSA-N
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Description

The compound 2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is a pyridine-pyrimidine hybrid featuring a piperazine linker. Its structure includes a 6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl group attached to the piperazine ring, which is further connected to a pyridine-4-carbonitrile moiety.

Properties

IUPAC Name

2-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6S/c1-3-14-11-16(21-17(20-14)24-2)23-8-6-22(7-9-23)15-10-13(12-18)4-5-19-15/h4-5,10-11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVNLQGGZUMZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize "2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile," one of the common approaches involves the following steps:

  • Initial Formation of Pyrimidine and Piperazine Units

    • Starting from readily available precursors, 6-ethyl-2-(methylsulfanyl)pyrimidine can be synthesized through a series of reactions involving electrophilic aromatic substitution and methylation.

    • Piperazine can be synthesized via ethylenediamine cyclization or purchased directly.

  • Coupling Reaction

    • The pyrimidine and piperazine units are coupled using a base-catalyzed nucleophilic substitution reaction to form the intermediate compound. Typical bases used are potassium carbonate or sodium hydroxide in an organic solvent like dimethyl sulfoxide (DMSO).

Chemical Reactions Analysis

Types of Reactions

The compound "2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile" undergoes several types of chemical reactions:

  • Oxidation

    • This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction

    • Reduction reactions typically involve hydrogenation in the presence of metal catalysts like platinum or palladium, converting nitriles to primary amines.

  • Substitution

    • Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and pyridine rings, often leading to functionalized derivatives.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate, under mild heating.

  • Reduction: : Hydrogen gas, platinum or palladium catalysts.

  • Substitution: : Halides, alcohols, or amines under basic or acidic conditions.

Major Products

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Primary amines.

  • Substitution: : Functionalized pyrimidine or pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block in the synthesis of more complex organic molecules. Its versatile reactivity makes it suitable for creating libraries of analogs for structure-activity relationship studies.

Biology and Medicine

In the field of biology and medicine, "2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile" has potential applications in drug discovery. It may act as a ligand for various biological targets, and its derivatives are investigated for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

Industry

Industrially, this compound can be utilized as an intermediate in the manufacturing of dyes, agrochemicals, and specialty chemicals

Mechanism of Action

The mechanism by which "2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile" exerts its effects often involves binding to specific molecular targets such as enzymes, receptors, or nucleic acids. The sulfur and nitrogen atoms in its structure can form hydrogen bonds and coordinate with metal ions, facilitating interactions with biological macromolecules. This binding can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Piperazine Linkers

The compound shares structural motifs with 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile (). Both feature a pyridine core linked to a piperazine ring, but the latter substitutes the pyrimidine group with phenyl and thiophene moieties. Key differences include:

  • Crystallographic Data : While the target compound lacks reported crystallographic data, the analogue in adopts a planar conformation stabilized by π-π interactions between pyridine and phenyl rings. This suggests that the pyrimidine group in the target compound might introduce steric hindrance, altering packing efficiency .

Pyrimidine Derivatives with Sulfur-Containing Groups

The methylsulfanyl group in the target compound is reminiscent of 5-[6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-pyrimidin-2-ylamine (). Both compounds utilize sulfur-based substituents, but the latter includes a sulfonyl group and morpholine ring. Key contrasts:

  • Electronic Effects : The methylsulfanyl group (electron-donating) in the target compound vs. methanesulfonyl (electron-withdrawing) in may modulate electronic density on the pyrimidine ring, affecting binding to biological targets .
  • Biological Relevance : Sulfonyl groups in are often associated with enhanced solubility and kinase inhibition, whereas methylsulfanyl groups may prioritize hydrophobic interactions .

Pyrimidine-Piperidine Hybrids

The title compound in , 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine , shares a pyrimidine-heterocyclic amine framework. Differences include:

  • Ring Size : Piperazine (6-membered, two nitrogen atoms) in the target compound vs. piperidine (6-membered, one nitrogen atom) in . Piperazine’s additional nitrogen may enhance hydrogen-bonding capacity .
  • Substituent Diversity: The target compound’s carbonitrile group could act as a hydrogen-bond acceptor, unlike the amine group in , which may serve as a donor .

Comparative Data Table

Property Target Compound Compound Compound
Core Structure Pyridine-pyrimidine Pyridine-phenyl-thiophene Thienopyrimidine-pyrimidine
Linker Piperazine Piperazine Piperazine-morpholine
Key Substituents Ethyl, methylsulfanyl, carbonitrile Phenyl, thiophene Methanesulfonyl, morpholine
Likely Biological Role Kinase inhibition (speculative) Anticancer (structural inference) Kinase inhibition (patent data)
Lipophilicity (Predicted) High (methylsulfanyl, ethyl) Moderate (aromatic groups) Moderate (sulfonyl, morpholine)

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